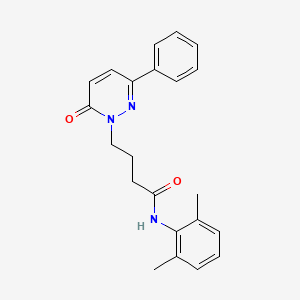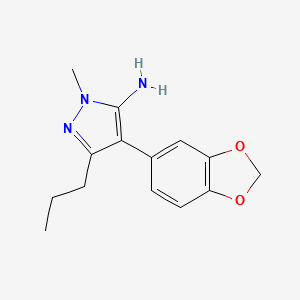
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine, also known as BDPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDPI is a pyrazoline derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is not fully understood. However, it has been proposed that 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammatory and immune responses. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and survival. Moreover, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in various cell types, including macrophages, microglia, and astrocytes. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Moreover, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to protect neurons against oxidative stress and neuroinflammation, which are involved in the pathogenesis of various neurodegenerative diseases.
実験室実験の利点と制限
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has several advantages for lab experiments. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is relatively easy to synthesize using various methods, and it can be obtained in high yields with high purity. Moreover, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine in lab experiments. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has poor solubility in water and some organic solvents, which can limit its use in some experimental settings. Moreover, the exact mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
将来の方向性
There are several future directions for the study of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine. First, further studies are needed to elucidate the exact mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine, including its downstream targets and signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Third, more studies are needed to optimize the synthesis method of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine to improve its yield and purity. Fourth, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine in vivo to determine its efficacy and safety. Finally, more studies are needed to investigate the potential drug-drug interactions and toxicity of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine in vivo.
合成法
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been synthesized using various methods, including one-pot synthesis, solvent-free microwave-assisted synthesis, and solvent-free grinding method. One-pot synthesis involves the reaction of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-one with propylamine and hydrazine hydrate in the presence of a catalyst. Solvent-free microwave-assisted synthesis involves the reaction of 2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a microwave irradiation. Solvent-free grinding method involves the reaction of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-one with propylamine and hydrazine hydrate in the presence of a grinding agent. These methods have been optimized to produce high yields of 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine with high purity.
科学的研究の応用
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Moreover, 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine has been shown to protect neurons against oxidative stress and neuroinflammation, which are involved in the pathogenesis of various neurodegenerative diseases.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-propylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-13(14(15)17(2)16-10)9-5-6-11-12(7-9)19-8-18-11/h5-7H,3-4,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVPKPFWAMHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C2=CC3=C(C=C2)OCO3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-propyl-2,3-dihydro-1H-pyrazol-3-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)
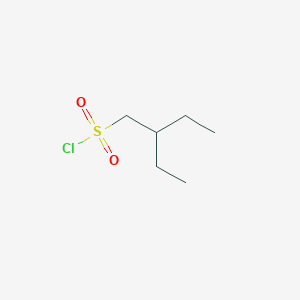
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
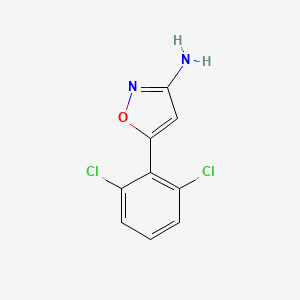
![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)
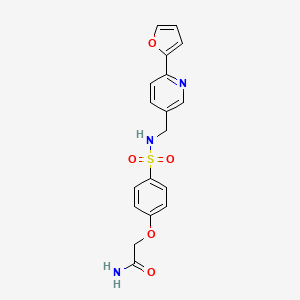
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)
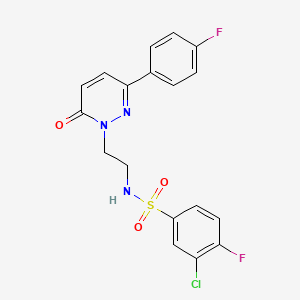
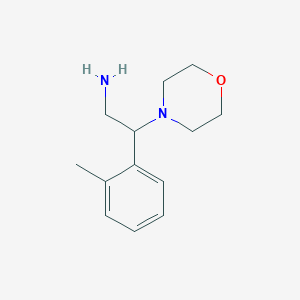
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)

